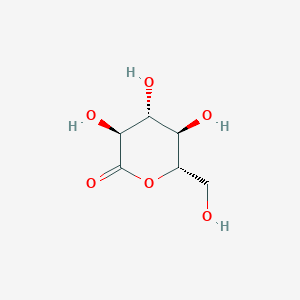
Dhpasiu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhpasiu is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of Dhpasiu is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This interaction can result in the modulation of various biological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
Dhpasiu has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the modulation of various biological processes. Additionally, Dhpasiu has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dhpasiu in lab experiments is its high purity and stability. This makes it a reliable tool for studying various biological processes. Additionally, Dhpasiu is relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one limitation of using Dhpasiu is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on Dhpasiu. One area of interest is the development of new drugs and therapies based on the compound's unique properties. Additionally, further research is needed to fully understand the mechanism of action of Dhpasiu and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects of Dhpasiu and its long-term safety.
In conclusion, Dhpasiu is a valuable tool for scientific research due to its unique properties and potential applications in the development of new drugs and therapies. While further research is needed to fully understand its mechanism of action and potential side effects, Dhpasiu holds promise as a valuable tool in the field of biological research.
Synthesemethoden
The synthesis of Dhpasiu involves a series of chemical reactions that result in the formation of the compound. The process begins with the reaction of two precursor compounds, which are then subjected to several steps of purification and isolation. The final product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
Dhpasiu has a wide range of scientific research applications due to its unique properties. It has been used to study various biological processes, including enzyme activity, protein-protein interactions, and gene expression. Additionally, Dhpasiu has been used to study the effects of different compounds on biological systems, making it a valuable tool in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
149992-49-4 |
|---|---|
Produktname |
Dhpasiu |
Molekularformel |
C32H46N4O11S |
Molekulargewicht |
694.8 g/mol |
IUPAC-Name |
[(2R)-2-(decanoylamino)-3-phenylpropyl] N-[[(4R,6R)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C32H46N4O11S/c1-4-5-6-7-8-9-13-16-25(37)33-23(19-22-14-11-10-12-15-22)20-43-31(40)35-48(41,42)44-21-24-27-28(47-32(2,3)46-27)29(45-24)36-18-17-26(38)34-30(36)39/h10-12,14-15,17-18,23-24,27-29H,4-9,13,16,19-21H2,1-3H3,(H,33,37)(H,35,40)(H,34,38,39)/t23-,24-,27?,28?,29-/m1/s1 |
InChI-Schlüssel |
ATMPZEPXNCVMKT-XNVIYQHFSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2C3C([C@@H](O2)N4C=CC(=O)NC4=O)OC(O3)(C)C |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C |
Synonyme |
5'-O-(((2-decanoyl-amino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)-2',3'-O-isopropylideneuridine 5'-O-(((2-decanoyl-amino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)-2',3'-O-isopropylideneuridine, (S)-isomer DHPASiU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



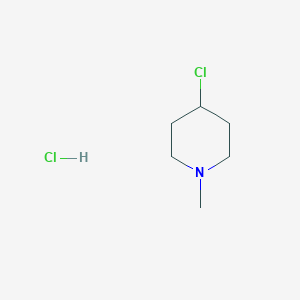

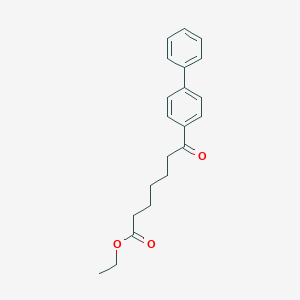
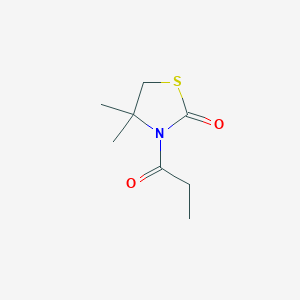
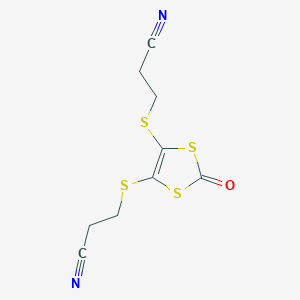


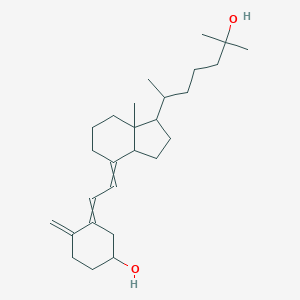

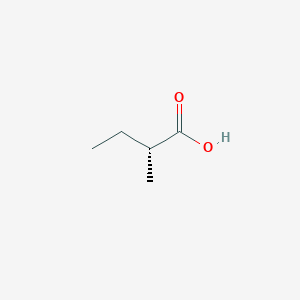
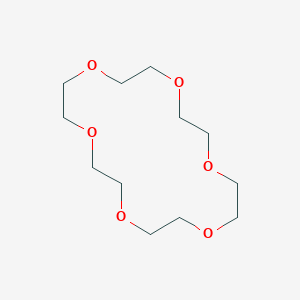
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

